5-Bromo-1H-pyrazolo[3,4-c]pyridine
Overview
Description
Mechanism of Action
Target of Action
5-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been associated with tropomyosin receptor kinases (trks) . TRKs play a crucial role in cell proliferation and differentiation .
Mode of Action
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as trk inhibitors . They inhibit TRKA, a subtype of TRKs, thereby potentially preventing the continuous activation and overexpression that can lead to cancer .
Biochemical Pathways
Trks, which are potential targets of related compounds, are involved in several signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which might give some insights into the pharmacokinetics of this compound.
Result of Action
Related compounds have shown significant inhibitory activity in certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, this compound has been found to interact with cytochrome P450 enzymes, which are essential for drug metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of TRKs, preventing the phosphorylation of key tyrosine residues and thereby inhibiting kinase activity . This inhibition disrupts the downstream signaling cascades that are essential for cell proliferation and survival. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of TRK activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its localization and accumulation in specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins . The subcellular distribution of this compound can influence its efficacy and specificity in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . Further steps involve various coupling reactions and protection group strategies to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Coupling Reactions: Such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Metalation Reactions: Selective metalation with reagents like TMPMgCl followed by reactions with electrophiles.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization.
Para-methoxybenzyl chloride (PMB-Cl): Used for protection.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can introduce various substituents at the C-3 position .
Scientific Research Applications
5-Bromo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer.
Biological Studies: Investigated for its potential in modulating various biological pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
5-Bromo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKMQORQDZRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672013 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-35-6 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929617-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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